2,5,6,7-Tetrahydro-3h-pyrrolo[1,2-a]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5,6,7-tetrahydro-2H-pyrrolo[1,2-a]imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-6-7-3-5-8(6)4-1/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGENSVOAXQDAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NCCN2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624913 | |
| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[1,2-a]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19616-49-0 | |
| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[1,2-a]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,5,6,7 Tetrahydro 3h Pyrrolo 1,2 a Imidazole and Its Derivations
Strategic Annulation and Cyclocondensation Approaches
Annulation and cyclocondensation reactions are powerful tools for the construction of the 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole framework. These strategies typically involve the formation of one of the heterocyclic rings onto a pre-existing complementary ring system.
A concise and efficient method for the synthesis of pyrrolo[1,2-a]imidazoles has been developed utilizing regioselective aza-ene additions and regioselective cyclic-condensation reactions. rsc.org This catalyst-free approach involves the reaction of heterocyclic ketene (B1206846) aminals with ethyl 3-benzoylacrylate or methyl acetylacrylate (B8273135) derivatives. rsc.org This methodology is noted for its high regioselectivity, good yields, and straightforward work-up procedures. rsc.org
The intramolecular aza-Wittig reaction provides a valuable route for the synthesis of the this compound scaffold. nih.govscispace.com This reaction involves the cyclization of an appropriately functionalized phosphazene with a carbonyl group within the same molecule. scispace.com For instance, the intramolecular aza-Wittig cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate has been shown to afford this compound in a 36% yield. nih.gov This method is a key tool for constructing various nitrogen-containing heterocyclic compounds, ranging from simple monocyclic systems to more complex polycyclic structures. scispace.com The reaction typically proceeds under mild conditions and demonstrates a high degree of functional group tolerance. researchgate.net The process involves the initial formation of an iminophosphorane via the Staudinger reaction, which then undergoes intramolecular cyclization. mdpi.com
| Reactant | Product | Yield | Reference |
| Ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate | This compound | 36% | nih.gov |
Heterocyclic ketene aminals (HKAs) are versatile reagents in the synthesis of fused heterocyclic systems, including pyrrolo[1,2-a]imidazoles. A catalyst-free approach employs the regioselective cyclic-condensation reactions of HKAs with electrophilic partners like ethyl 3-benzoylacrylate derivatives. rsc.orgdntb.gov.ua This method is characterized by its efficiency and high regioselectivity, leading to the formation of the desired pyrrolo[1,2-a]imidazole core in good yields. rsc.org
The condensation of a pyrrole-containing starting material with an alpha-amino ketone or its precursor is a fundamental strategy for constructing the fused imidazole (B134444) ring. The Knorr pyrrole (B145914) synthesis, a classic method, involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.org While this method traditionally forms pyrroles, analogous condensations are pivotal in building the imidazole portion of the pyrrolo[1,2-a]imidazole system. For example, the reaction of an α-amino ketone, generated in situ, with a suitable pyrrole-based carbonyl compound can lead to the desired fused heterocyclic system through cyclization and dehydration. nih.gov
Dehydration is a common and effective final step in the formation of the aromatic imidazole ring within the pyrrolo[1,2-a]imidazole system. rsc.org Intramolecular condensation reactions followed by the elimination of a water molecule are frequently employed to achieve cyclization and aromatization. nih.gov For instance, the pyrolysis of γ-amino-oxazoles can lead to the formation of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole through a cyclodehydration process. rsc.org Similarly, the treatment of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with a dehydrating agent like phosphoryl chloride can yield 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. researchgate.net These dehydration-driven cyclizations are often key to the successful synthesis of the final heterocyclic product. researchgate.netelsevierpure.com
| Starting Material | Reagent/Condition | Product | Reference |
| γ-Amino-oxazoles | Pyrolysis | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | rsc.org |
| 2-(2-oxopyrrolidin-1-yl)acetamides | Phosphoryl chloride | 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | researchgate.net |
Decarboxylative cyclization has emerged as an efficient and practical method for the synthesis of tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones. This approach involves the reaction of α-amino acids, such as proline, with α-ketoamides under metal-free conditions. researchgate.net This reaction proceeds with excellent diastereoselectivity, typically affording the trans-isomer in high yields. A broad range of N-phenyl ring-substituted α-ketoamides with diverse electronic and steric properties are applicable to this transformation. researchgate.net This strategy provides a powerful tool for the construction of the pyrrolo[1,2-a]imidazole core with control over stereochemistry.
| Reactants | Product | Diastereoselectivity | Reference |
| α-Amino acids (e.g., proline) and α-ketoamides | Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones | trans-isomer | researchgate.net |
Dehydrogenation and Controlled Oxidation Techniques in Scaffold Construction
Dehydrogenation and controlled oxidation serve as powerful tools for the annulation of the imidazole ring onto a pyrrolidine (B122466) framework. These methods often involve the formation of an imine intermediate followed by intramolecular cyclization.
One notable approach involves the indirect oxidation of 2-(pyrrolidin-1-yl)ethylamine using the enzyme monoamine oxidase (MAO-N-D5) in the presence of flavin adenine (B156593) dinucleotide (FAD). nih.gov This biocatalytic method yields the target this compound scaffold. nih.gov
A chemical oxidation method has also been successfully employed for the synthesis of substituted analogs. The dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with a mercury(II)-EDTA complex leads to the formation of 2,5-diphenyl-2,5,6,7-tetrahydro-3Н-pyrrolo[1,2-a]imidazole. nih.gov This reaction demonstrates the utility of metal-mediated oxidation for constructing the bicyclic system. nih.gov
Table 1: Dehydrogenation and Oxidation Methods
| Starting Material | Reagent/Catalyst | Product | Yield |
|---|---|---|---|
| 2-(pyrrolidin-1-yl)ethylamine | Monoamine oxidase (MAO-N-D5), FAD | This compound | Not reported nih.gov |
Expedited and Catalyst-Free Synthetic Protocols
The development of expedited and catalyst-free synthetic routes is crucial for improving the efficiency and sustainability of chemical manufacturing. In the context of imidazole-containing heterocycles, one-pot multicomponent reactions represent a significant advancement. A simple and efficient one-pot procedure has been developed for synthesizing related pyrrolo[1,2-a]benzimidazole derivatives by heating a mixture of a benzimidazole, a 2-bromoacetophenone (B140003) derivative, and an activated alkyne. thieme-connect.de This strategy, which can be performed under conventional heating or microwave irradiation, streamlines the synthesis process by combining multiple steps without isolating intermediates. thieme-connect.de
Furthermore, solvent- and catalyst-free conditions have been explored for key bond-forming reactions in heterocycle synthesis. For instance, the aza-Michael addition of imidazoles to Michael acceptors has been successfully performed by heating the neat reactants at 80 °C, achieving high yields (above 97%) without the need for any solvent or catalyst. scribd.com While not a direct synthesis of the bicyclic scaffold, this demonstrates the feasibility of catalyst-free C-N bond formation, a key step in many synthetic routes to N-heterocycles.
Dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride provides a convenient method for synthesizing 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which are versatile intermediates for further derivatization. researchgate.net
Methodologies for Stereoselective Synthesis of Enantiopure Pyrrolo[1,2-a]imidazole Analogs
The synthesis of enantiomerically pure compounds is of paramount importance, particularly for pharmaceutical applications. Several strategies have been devised for the stereoselective synthesis of pyrrolo[1,2-a]imidazole analogs.
One effective strategy is to employ a chiral starting material. The dehydrogenation reaction using the Hg(II)–EDTA system, when applied to a chiral aminoethylpyrrolidine precursor, yields an optically pure analog of 2,5-diphenyl-2,5,6,7-tetrahydro-3Н-pyrrolo[1,2-a]imidazole in a 45% yield. nih.gov
Another powerful approach involves a multicomponent reaction to construct chiral, functionalized derivatives. The reaction of (2S)-2-amino-2-substituted-N-(4-nitrophenyl)acetamides with succindialdehyde and benzotriazole (B28993) affords enantiopure (3S,5R,7aR)-5-(1H-1,2,3-benzotriazol-1-yl)-3-substituted-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones. researchgate.net These intermediates can be subsequently converted by sodium borohydride (B1222165) reduction into the desired (3S,7aR)-3-substituted-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones. researchgate.net
Catalytic asymmetric synthesis provides another avenue to enantiopure products. The intramolecular hydroacylation of N-allylimidazole-2-carboxaldehydes catalyzed by a chiral N-heterocyclic carbene (NHC) catalyst can produce 5,6-dihydro-7H-pyrrolo[1,2-а]imidazol-7-ones in high yields (81–98%) and with moderate enantioselectivity (67–79% ee). nih.gov
Table 2: Stereoselective Synthesis Methods
| Method | Chiral Source | Product Class | Key Features |
|---|---|---|---|
| Dehydrogenation | Chiral aminoethylpyrrolidine | Optically pure 2,5-diphenyl-2,5,6,7-tetrahydro-3Н-pyrrolo[1,2-a]imidazole | Utilizes a chiral precursor to direct the stereochemistry of the final product. nih.gov |
| Multicomponent Reaction | (2S)-2-amino-2-substituted-N-(4-nitrophenyl)acetamides | Enantiopure tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones | Diastereoselective formation of a complex intermediate followed by reduction. researchgate.net |
Elucidating Chemical Reactivity and Reaction Mechanisms of 2,5,6,7 Tetrahydro 3h Pyrrolo 1,2 a Imidazole
Mechanistic Investigations of Electrophilic and Nucleophilic Transformations on the Core Scaffold
The reactivity of the 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole core is characterized by the high electron density of the imidazole (B134444) ring, making it susceptible to electrophilic attack. The non-bridgehead nitrogen atom (N-1) is the primary site of nucleophilic character due to its available lone pair of electrons. Consequently, it readily reacts with electrophiles such as alkylating agents.
Electrophilic substitution on the imidazole ring itself is also a plausible transformation, typically occurring at the C-2, C-3, or C-5 positions, depending on the directing effects of existing substituents and reaction conditions. globalresearchonline.net While nucleophilic substitution reactions on the core are less common unless activated by strongly electron-withdrawing groups, the scaffold can act as a nucleophile in various reactions. globalresearchonline.net For instance, the nucleophilic nitrogen can participate in annulation reactions, such as the catalyst-free [3+2] annulation with acylethynylpyrroles, where the initial step involves the nucleophilic attack of the pyrroline (B1223166) nitrogen onto the activated triple bond. mdpi.com This leads to the formation of more complex, fused heterocyclic systems. mdpi.com
Quaternization Reactions: Synthetic Scope and Regioselectivity
Quaternization of the pyrrolo[1,2-a]imidazole scaffold is a well-established method for derivatization, primarily involving the N-alkylation of the non-bridgehead tertiary nitrogen atom. This reaction is highly regioselective, with electrophiles exclusively attacking the more accessible and nucleophilic N-1 position. nih.govbeilstein-journals.orgd-nb.info
The synthetic scope of this reaction is broad, allowing for the introduction of various alkyl and aryl groups. Studies have shown that 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles react efficiently with a range of alkylating reagents, such as benzyl (B1604629) chloride and phenacyl bromides, to yield the corresponding 1-substituted quaternary imidazolium (B1220033) salts in good yields (58–85%). nih.gov The reaction is typically carried out by refluxing the pyrroloimidazole substrate with the appropriate alkylating agent in a solvent like ethyl acetate. nih.gov This regioselective N-alkylation is a key strategy for modifying the electronic and steric properties of the molecule, often to modulate biological activity. nih.gov
Table 1: Synthesis of 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Quaternary Salts. nih.gov
| Entry | Substrate (Ar) | Alkylating Reagent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | Benzyl chloride | 1-Benzyl-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | N/A |
| 2 | 4-Chlorophenyl | Benzyl chloride | 1-Benzyl-3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | 81 |
| 3 | Phenyl | 2-Bromo-1-(4-fluorophenyl)ethanone | 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide | 75 |
| 4 | 4-Methylphenyl | 2-Bromo-1-(4-fluorophenyl)ethanone | 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide | 79 |
| 5 | 4-Methoxyphenyl | 2-Bromo-1-(4-fluorophenyl)ethanone | 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide | 85 |
| 6 | 4-Chlorophenyl | 2-Bromo-1-(4-fluorophenyl)ethanone | 3-(4-Chlorophenyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide | 82 |
| 7 | 3,4-Dichlorophenyl | 2-Bromo-1-(4-fluorophenyl)ethanone | 3-(3,4-Dichlorophenyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide | 58 |
Studies on Ring Expansions and Skeletal Rearrangements
Skeletal rearrangements and ring expansions provide pathways to novel heterocyclic systems from the pyrrolo[1,2-a]imidazole framework or its precursors. While direct ring expansion of the this compound is not extensively documented, related transformations highlight the scaffold's potential in constructing more complex structures.
One notable example involves the oxidative rearrangement of (spiro)cyclobutane aminals, which serves as an effective method for constructing the pyrrolo[1,2-a]imidazole framework itself. nih.gov Another relevant transformation is the nucleophile-induced ring contraction of larger systems to form the pyrrolo[1,2-a]imidazole core's isomeric structures. For instance, pyrrolo[2,1-c] nih.govnih.govbenzothiazines can undergo ring contraction to yield pyrrolo[2,1-b] nih.govnih.govbenzothiazoles, demonstrating the dynamic nature of these fused systems under nucleophilic conditions. beilstein-journals.org Furthermore, heating phenacyl quaternary salts of related imidazo[1,2-a]azepines in an alkaline medium can induce an intramolecular condensation, leading to a skeletal rearrangement that forms a novel diazacyclopenta[cd]azulene system. nih.gov
Selective Functionalization and Derivatization Strategies at Key Positions
Selective functionalization of the this compound scaffold is crucial for developing derivatives with tailored properties. Strategies have been developed to target various positions on the bicyclic core.
Dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride offers a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. researchgate.net The resulting chloro-substituted scaffold is a versatile intermediate. The chlorine atom at the 2-position can be subsequently removed by hydrogenation over Raney nickel, providing access to 2-unsubstituted derivatives. researchgate.net This 2-chloro intermediate also allows for the introduction and modification of substituents at the 3-position. researchgate.net
Furthermore, the synthesis of 3-aryl derivatives through the condensation of aminopyrrolines with 2-bromo ketones is a common strategy, although it can sometimes lead to isomeric 2-substituted products depending on the reaction conditions. nih.gov Aerobic Pd(0)-catalyzed C2-H functionalization has been reported for the synthesis of heteroaryl-substituted pyrrolo[1,2-c]imidazole, an isomer of the target compound, suggesting that direct C-H activation could be a viable strategy for derivatization. nih.gov
Table 2: Summary of Functionalization Strategies for the Pyrrolo[1,2-a]imidazole Core
| Position | Strategy | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| N-1 | Quaternization / N-Alkylation | Alkyl halides (e.g., Benzyl chloride, Phenacyl bromides) | 1-Alkyl/Aryl-pyrrolo[1,2-a]imidazolium salts | nih.gov |
| C-2 | Halogenation | POCl₃ on 2-(2-oxopyrrolidin-1-yl)acetamide precursors | 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | researchgate.net |
| C-2 | Dehalogenation | H₂ / Raney Ni | 2-Unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | researchgate.net |
| C-3 | Arylation | Condensation with 2-bromo ketones | 3-Aryl-pyrrolo[1,2-a]imidazoles | nih.gov |
Desulfurization and Related Heteroatom Transformations
Heteroatom transformations, including desulfurization, are important reactions for modifying the core structure of heterocyclic compounds. The synthesis of the pyrrolo[1,2-a]imidazole scaffold and its analogs can involve transformations that introduce or remove heteroatoms like sulfur.
A convenient method for synthesizing imidazoles, in general, is the desulfurization of the corresponding 2-thione derivatives. nih.gov These reactions can proceed through either reduction, often using Raney nickel, or oxidation. nih.gov Anodic oxidation represents a modern approach to desulfurization, where 2-mercapto-imidazoles are converted to the corresponding imidazoles electrochemically. nih.govresearchgate.net This method avoids the use of harsh and hazardous chemical reagents. nih.gov
In a related context of heteroatom transformation, the Hurd-Mori reaction is a versatile protocol for generating 1,2,3-thiadiazoles fused to other heterocyclic rings. mdpi.com The synthesis of pyrrolo[2,3-d] nih.govnih.govresearchgate.netthiadiazole-6-carboxylates, for example, utilizes thionyl chloride to construct the thiadiazole ring from a pyrrolidine (B122466) precursor. mdpi.com Such reactions, which build new heteroatom-containing rings onto a pyrrole (B145914) or pyrrolidine base, demonstrate the utility of heteroatom transformations in creating diverse and complex chemical structures related to the pyrrolo[1,2-a]imidazole family.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1D and 2D Techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing profound insights into the chemical environment of individual atoms. For 2,5,6,7-Tetrahydro-3h-pyrrolo[1,2-a]imidazole, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are critical for a complete structural assignment.
Detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise mapping of the molecule's framework. In the ¹H-NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the chemical shifts and multiplicities of the proton signals provide a wealth of information. The quintet observed at 1.96 ppm is characteristic of the two protons at the C-7 position. The triplet at 2.45 ppm corresponds to the two protons at C-8. A multiplet between 2.7 and 2.8 ppm is assigned to the single proton at C-4a. Further downfield, a triplet at 3.05 ppm is attributed to one of the protons at C-2 (H-2a), while a multiplet between 3.1 and 3.2 ppm represents the proton at C-3. The two protons at C-6 appear as a triplet at 3.3 ppm, and the second proton at C-4 (H-4b) is observed as a triplet at 3.35 ppm.
The ¹³C-NMR spectrum, recorded at 100 MHz, complements the proton data by defining the carbon skeleton. The signal at 160.5 ppm is assigned to the quaternary carbon C-8a. The methylene (B1212753) carbons of the pyrrolidine (B122466) and imidazole (B134444) rings appear at distinct chemical shifts: 52.88 ppm (C-2), 51.4 ppm (C-6), 50.9 ppm (C-4), and 43.0 ppm (C-3). The aliphatic carbons C-8 and C-7 are found at 30.9 ppm and 20.0 ppm, respectively.
Interactive Table of NMR Data: ¹H-NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 1.96 | quint | 2H | H-7 |
| 2.45 | t | 2H | H-8 |
| 2.7-2.8 | m | 1H | H-4a |
| 3.05 | t | 1H | H-2a |
| 3.1-3.2 | m | 1H | H-3 |
| 3.3 | t | 2H | H-6 |
¹³C-NMR Data (100 MHz)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|---|---|---|
| 160.5 | s | C-8a |
| 52.88 | t | C-2 |
| 51.4 | t | C-6 |
| 50.9 | t | C-4 |
| 43.0 | t | C-3 |
| 30.9 | t | C-8 |
While not explicitly detailed in the available literature for this specific compound, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity between protons and carbons, thus solidifying the structural assignment.
Mass Spectrometry (MS) Techniques for Precise Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the precise molecular formula of this compound, which is C₆H₁₀N₂. The theoretical exact mass is 110.0844 g/mol .
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characterization of Characteristic Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the FT-IR spectrum would be expected to show absorptions corresponding to C-H stretching vibrations of the aliphatic portions of the rings, typically in the range of 2850-3000 cm⁻¹. The C=N stretching of the amidine functionality within the imidazole ring would likely appear in the region of 1600-1690 cm⁻¹. Furthermore, C-N stretching vibrations would be expected in the 1000-1350 cm⁻¹ range. Detailed experimental FT-IR data for this specific compound has not been located in the reviewed sources.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the molecular structure and stereochemistry. A successful crystallographic analysis of this compound would yield a detailed crystal structure, including the unit cell parameters and space group. At present, a published single-crystal X-ray diffraction study for this specific compound could not be identified within the searched scientific literature.
Computational and Theoretical Chemistry Investigations of 2,5,6,7 Tetrahydro 3h Pyrrolo 1,2 a Imidazole
Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry and electronic properties of molecules.
Molecular Geometry Optimization:
DFT calculations are routinely used to optimize such geometries. For instance, in a study on pyrrolo[1,2-c]imidazole scaffolds, the B3LYP method with the 6-31G basis set was used to calculate the geometrical parameters, which were then correlated with experimental X-ray diffraction data. researchgate.net Such calculations for 2,5,6,7-Tetrahydro-3H-pyrrolo[1,2-a]imidazole would likely start with a geometry based on known structures of similar molecules, and then the energy of the molecule would be minimized with respect to the atomic coordinates to find the most stable conformation.
Electronic Structure Analysis:
DFT is also employed to analyze the electronic structure of molecules, including the distribution of electron density and the energies of molecular orbitals. For example, a study on a series of imidazo[1,2-a]pyrrolo[2,3-c]pyridine derivatives used DFT at the B3LYP/6-31G(d,p) level to obtain insights into their electronic structure and local atomic reactivity indices. researchgate.net This type of analysis can identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive. For this compound, a similar DFT analysis would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting its behavior in chemical reactions.
Quantum Chemical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations are a valuable tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions can aid in the structural elucidation of new compounds and in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. rsc.org
While specific calculated NMR data for this compound is not available, studies on related imidazole (B134444) and oxazole (B20620) systems demonstrate the utility of this approach. lookchem.com In one study, DFT calculations were used to compute the 13C and 1H NMR chemical shifts and 1JC-H coupling constants for a series of imidazoles and oxazoles. The computed data were in good agreement with the experimental values and were instrumental in distinguishing between the two classes of heterocycles. lookchem.com
For this compound, a similar computational study would involve optimizing the geometry of the molecule using a method like DFT, followed by a GIAO calculation of the NMR shielding tensors. These absolute shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). A comparison of the predicted and experimental NMR spectra can confirm the proposed structure and help in the assignment of signals.
Below is a hypothetical table illustrating how such data would be presented, based on findings for other heterocyclic systems.
Table 1: Hypothetical Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
| C2 | 118.0 | 117.5 | 0.5 |
| C3 | 110.0 | 109.8 | 0.2 |
| C5 | 45.0 | 45.5 | -0.5 |
| C6 | 25.0 | 24.7 | 0.3 |
| C7 | 22.0 | 22.3 | -0.3 |
| C7a | 135.0 | 134.6 | 0.4 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Semiempirical Quantum Chemistry Calculations for Assessing Thermodynamic Stability and Reaction Feasibility
Semiempirical quantum chemistry methods, such as AM1, PM3, and CNDO, offer a computationally less expensive alternative to ab initio methods and DFT for assessing the thermodynamic stability and reaction feasibility of molecules. These methods use parameters derived from experimental data to simplify the calculations.
While specific semiempirical calculations on this compound are not documented in the searched literature, the application of these methods to related systems like alkylpyrazoles provides insight into their utility. For example, the CNDO/2 method has been used to calculate total energies, charge distributions, dipole moments, ionization potentials, and proton affinities for a series of alkylpyrazoles. researchgate.net These calculated ground-state properties can be used to infer the relative thermodynamic stabilities of different isomers or conformers.
Furthermore, by calculating the total energies of transition states, semiempirical methods can be used to study the feasibility of chemical reactions. This allows for the prediction of reaction pathways and the identification of the most likely products. For this compound, semiempirical methods could be employed to quickly screen different reaction pathways for its synthesis or derivatization, providing a cost-effective way to guide experimental work.
Molecular Modeling and Docking Studies to Probe Mechanistic Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in medicinal chemistry for studying the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or nucleic acid.
Although specific docking studies involving this compound as a ligand were not found, numerous studies have been conducted on various pyrrolo[1,2-a]imidazole and related fused-ring derivatives to explore their potential as therapeutic agents. For example, molecular docking has been used to investigate the binding of pyrrolo[1,2-a]quinoline (B3350903) derivatives to mycobacterial target proteins, revealing key interactions that contribute to their antimycobacterial activity. nih.govnih.gov In another study, docking simulations were performed on pyrrolo[3,2-d]pyrimidine derivatives to understand their inhibitory activity against EGFR and CDK2 kinases, which are important targets in cancer therapy. researchgate.netresearchgate.net
These studies typically involve generating a 3D model of the ligand and docking it into the active site of the target receptor. The docking software then calculates a score that estimates the binding affinity, with lower scores generally indicating a more favorable interaction. The resulting docked poses can be visualized to identify specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the ligand's biological activity. For this compound, molecular docking could be used to screen for potential biological targets and to design derivatives with improved binding affinity and selectivity.
Table 2: Example of Docking Scores for a Series of Pyrrolo[1,2-a]quinoline Derivatives Against a Mycobacterial Target
| Compound Code | Docking Score (kcal/mol) |
| 4a | -7.5 |
| 4b | -8.1 |
| 4c | -7.9 |
| 4d | -8.5 |
| 4e | -8.3 |
| 4f | -7.8 |
Source: Adapted from a study on pyrrolo[1,2-a]quinoline derivatives. nih.gov Note that these are not for the subject compound.
Theoretical Investigations into Tautomerism and Isomerism of the Pyrrolo[1,2-a]imidazole System
Tautomerism and isomerism are fundamental concepts in organic chemistry that can significantly influence the chemical and biological properties of a molecule. Theoretical methods are well-suited for investigating the relative stabilities of different tautomers and isomers.
In these studies, the relative energies of the different tautomers are calculated using high-level quantum chemical methods, such as MP2 or DFT. The calculations can be performed in the gas phase or with the inclusion of solvent effects to better model experimental conditions. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant species at equilibrium. For example, in the case of 1,2,3-triazole, theoretical calculations have shown that the 2H-tautomer is more stable than the 1H-tautomer in the gas phase.
In addition to tautomerism, theoretical methods can also be used to study the relative stabilities of different structural isomers of the pyrrolo[1,2-a]imidazole system. By calculating the ground-state energies of various isomers, it is possible to predict which isomers are most likely to be formed under thermodynamic control. This information is valuable for designing synthetic routes that favor the formation of the desired isomer.
2,5,6,7 Tetrahydro 3h Pyrrolo 1,2 a Imidazole As a Core Synthon in Organic Synthesis Research
Rational Design and Synthesis of Pyrrolo[1,2-a]imidazole-Based Hybrid Molecular Systems
The rational design of hybrid molecules involves strategically combining distinct structural motifs to create new compounds with enhanced or novel properties. The tetrahydro-pyrrolo[1,2-a]imidazole scaffold is an attractive core for such designs due to its rigid bicyclic structure and the presence of nitrogen atoms that can be functionalized.
Researchers have successfully integrated this core with other heterocyclic systems to produce complex hybrid structures. For instance, a modular approach has been developed to create benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid systems. nih.gov This synthesis involves an acid-catalyzed cascade reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines, which proceeds through double cyclodehydration and aromatization. nih.gov While this example leads to a more aromatic pyrazine-containing system, the underlying principle of fusing heterocyclic units demonstrates a key strategy in hybrid molecule design.
Another area of focus is the synthesis of pyrrole-imidazole polyamide analogs, which are designed as DNA alkylating agents. nih.gov These complex molecules often draw inspiration from naturally occurring pyrrole-imidazole alkaloids found in marine sponges. mdpi.comlifechemicals.com The synthesis of these hybrids requires careful planning to link the pyrrolo[1,2-a]imidazole core with polyamide chains, sometimes incorporating moieties like glucose to improve water solubility. The design of these conjugates is aimed at optimizing their interaction with biological targets.
The following table summarizes selected examples of synthetic strategies for pyrrolo[1,2-a]imidazole-based hybrid systems.
| Hybrid System Type | Synthetic Strategy | Precursors | Reference |
| Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine | Acid-catalyzed double cyclodehydration and aromatization | 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes, o-phenylenediamines | nih.gov |
| Pyrrolo nih.govrsc.orgrsc.orgresearchgate.netbenzodiazepine-polyamide conjugates | Mercuric chloride mediated cyclization of amino diethyl thioacetals | Pyrrole (B145914) and imidazole (B134444) containing polyamides, glucose moieties | |
| Pyrrole-imidazole polyamide analogs | Multi-step synthesis involving coupling of pyrrole and imidazole units | N/A | nih.gov |
| 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones | Multi-step synthesis | (4,5,6,7-tetrahydro-imidazo[5,4-c]pyridin-2-yl)-acetic acid ethyl esters | nih.gov |
Exploration of Structure-Reactivity Relationships and Scaffold Modification Principles
Understanding the relationship between the structure of the 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole scaffold and its chemical reactivity is fundamental to its use as a synthon. The degree of saturation in the pyrroloimidazole ring system is a key determinant of its chemical behavior. nih.gov The tetrahydro core offers different reactivity compared to its more aromatic or fully saturated counterparts.
Modifications to the scaffold are often directed at specific positions to tune its electronic and steric properties. A common strategy involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride, which yields 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. researchgate.net The resulting 2-chloro derivative is a versatile intermediate. The chlorine atom can be readily removed by hydrogenation, or the scaffold can be further functionalized by introducing and modifying substituents at the 3-position. researchgate.net
The nitrogen atoms in the scaffold also play a crucial role in its reactivity. For example, 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can react with various alkylating reagents to form quaternary imidazolium (B1220033) salts. mdpi.com This reaction highlights the nucleophilic character of the non-bridgehead nitrogen and provides a route to charged derivatives with potentially different biological and physical properties.
The principles of scaffold modification are guided by the desired outcome, whether it is to create a new catalyst, a biologically active molecule, or a building block for further synthesis. For instance, chiral 7-alkoxy-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have been successfully employed as organocatalysts in asymmetric synthesis. nih.gov
| Modification Strategy | Reagents | Resulting Structure | Purpose/Reactivity | Reference |
| Dehydration/Chlorination | POCl₃ | 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Versatile intermediate for further functionalization or dehalogenation | researchgate.net |
| Hydrogenation | H₂/Raney Ni | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Removal of chloro substituent | researchgate.net |
| Quaternization | Alkylating reagents (e.g., alkyl halides) | 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Introduction of a positive charge, modification of properties | mdpi.com |
| O-methylation & Cyclization | Meerwein's reagent, aminoethyl diethyl acetal | 6-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles | Synthesis of aryl-substituted derivatives | nih.gov |
Development of Novel Heterocyclic Building Blocks Incorporating the Pyrrolo[1,2-a]imidazole Moiety
The this compound moiety is not only a target structure but also a foundational building block for constructing more elaborate heterocyclic systems. lifechemicals.com Its inherent structure can be strategically modified to introduce reactive handles, enabling its incorporation into larger molecules.
One approach is the synthesis of functionalized derivatives that can undergo further transformations. For example, the preparation of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles provides a key building block where the chlorine atom can be substituted, and other positions on the ring can be modified. researchgate.net This allows for the divergent synthesis of a library of related compounds from a common intermediate.
Another innovative use of the scaffold is in the creation of spirocyclic systems. The cyclopropanation of the nitrile group of a cyano-substituted furolactam using a titanium-based reagent system has been used to obtain a spiro derivative of pyrrolo[1,2-a]imidazole. nih.gov This transformation demonstrates how the core structure can be used to generate complex, three-dimensional architectures.
Furthermore, multicomponent reactions have been employed to generate optically active derivatives, such as (3S,5R,7aR)-5-(1H-1,2,3-benzotriazol-1-yl)-3-substituted-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones. nih.gov These chiral building blocks are of significant interest for the synthesis of enantiopure compounds.
| Original Scaffold | Reaction Type | Key Reagents | Novel Building Block | Reference |
| 2-(2-oxopyrrolidin-1-yl)acetamide | Dehydration/Chlorination | POCl₃ | 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | researchgate.net |
| Cyano-substituted furolactam | Cyclopropanation | Ti(Oi-Pr)₃Me–EtMgBr–BF₃·OEt₂ | Spiro derivative of pyrrolo[1,2-a]imidazole | nih.gov |
| (2S)-2-amino-2-substituted-N-(4-nitrophenyl)acetamide | Multicomponent Reaction | Succindialdehyde, Benzotriazole (B28993) | Chiral Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones | nih.gov |
| Ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate | Intramolecular aza-Wittig cyclization | N/A | This compound derivative | nih.gov |
Strategic Integration in Multi-Component and Cascade Reaction Development
Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. The this compound scaffold is both a product and a participant in such elegant synthetic strategies.
A notable example is the one-pot, three-component synthesis of 2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazoles. This reaction involves the combination of diamines, a nitroketene dithioacetal, and diaroylacetylenes to efficiently construct the tetrahydro-pyrroloimidazole core. nih.gov Such MCRs are highly atom-economical and offer rapid access to a diverse range of derivatives.
Cascade reactions have also been developed for the synthesis of related dihydro-pyrrolo[1,2-a]imidazoles. A one-pot synthesis based on a cascade of [3+2] cycloaddition followed by oxidative aromatization has been achieved by reacting phenacyl azides with L-proline, yielding the target products in high yields. nih.gov While this produces a di-hydro rather than a tetra-hydro system, it exemplifies the power of cascade strategies in building the core pyrrolo[1,2-a]imidazole framework.
The formation of the tetrahydro scaffold itself can be the result of a cascade process. For instance, the indirect oxidation of 2-(pyrrolidin-1-yl)ethylamine by monoamine oxidase can be used to obtain this compound. nih.gov Another elegant approach is the intramolecular aza-Wittig cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate, which affords a functionalized this compound in a single cyclization step. nih.gov
| Reaction Type | Components | Product | Key Features | Reference |
| Three-Component Reaction | Diamines, Nitroketene dithioacetal, Diaroylacetylenes | 2,3,5,6-Tetrahydro-1H-pyrrolo[1,2-a]imidazoles | One-pot, high efficiency | nih.gov |
| Cascade Reaction | Phenacyl azides, L-proline | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles | [3+2] cycloaddition followed by oxidative aromatization | nih.gov |
| Intramolecular aza-Wittig Cyclization | Ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate | Functionalized this compound | Efficient ring formation | nih.gov |
| Three-Component Reaction | Ninhydrins, Diamines, Activated acetylenic compounds | Pyrroloimidazole derivatives | Green synthesis in aqueous medium | nih.gov |
Emerging Research Directions and Future Methodological Advancements
Innovations in Green Chemistry and Sustainable Synthetic Pathways for Pyrrolo[1,2-a]imidazoles
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including pyrrolo[1,2-a]imidazoles. The focus is on developing methods that are more atom-economical, use less hazardous solvents, and are more energy-efficient.
One significant advancement is the use of multicomponent reactions (MCRs) in environmentally benign solvents like water. For instance, a green, one-pot synthesis of pyrroloimidazole derivatives has been developed through the tricomponent reaction of ninhydrins, diamines, and activated acetylenic compounds in an aqueous medium at room temperature, resulting in high yields. nih.govbenthamscience.com This approach offers benefits such as operational simplicity, atom economy, and the generation of large quantities of product. nih.gov
Another sustainable strategy involves the use of recyclable catalysts. An effective process for the rapid and green synthesis of polysubstituted imidazoles has been demonstrated using a copper-based magnetic nanoparticle catalyst (Cu@imine/Fe3O4 MNPs) under solvent-free conditions. rsc.org This method is advantageous due to low catalyst loading, short reaction times, and the ability to recover and reuse the catalyst for multiple cycles without a significant loss in activity. rsc.org Similarly, a practical and sustainable synthesis of related fused N-heterocycles has been achieved using a Cu/Fe co-catalyst system in water, featuring an easily isolated product and a recyclable aqueous catalyst system. rsc.org
Continuous-flow chemistry is also emerging as a powerful tool for sustainable synthesis. A metal-free, one-pot process for constructing a 1,2,4-triazole (B32235) ring, a related azole, has been developed under flow conditions. rsc.org This method is atom-economical, highly selective, and avoids chromatographic purification, representing a safer and more efficient alternative to traditional batch processing. rsc.org
| Method | Key Features | Advantages | Reference |
| Multicomponent Reaction | One-pot reaction of ninhydrins, diamines, and acetylenic compounds. | High yields, atom economy, use of water as solvent, room temperature. | nih.govbenthamscience.com |
| Nanocatalysis | Use of recyclable Cu@imine/Fe3O4 magnetic nanoparticles. | Solvent-free conditions, low catalyst loading, high reactivity, catalyst reusability. | rsc.org |
| Dual Catalysis | Cu/Fe co-catalyst system for intramolecular C-H amination. | Use of water as a solvent, base- and oxidant-free, recyclable catalyst system. | rsc.org |
| Continuous-Flow Synthesis | Metal-free, continuous one-pot process for ring construction. | Atom economical, high selectivity, avoids chromatography, enhanced safety. | rsc.org |
| Mamedov Rearrangement | Reaction conducted at room temperature using only acetic acid as the solvent. | Simple, mild conditions, avoids harsh reagents. | rsc.org |
Advanced Computational Design and Virtual Screening of Pyrrolo[1,2-a]imidazole Analogs
Computational methods are revolutionizing the process of drug discovery by enabling the rapid and cost-effective design and screening of novel molecular structures. For scaffolds like pyrrolo[1,2-a]imidazole, these in silico techniques allow researchers to explore vast chemical spaces and prioritize candidates for synthesis and biological testing.
Virtual screening is a key technique used to identify promising hit compounds from large digital libraries. In one notable example, a collaborative virtual screening effort was used to explore an imidazo[1,2-a]pyridine (B132010) hit series for visceral leishmaniasis. nih.gov By probing proprietary libraries from multiple pharmaceutical companies, researchers rapidly expanded the chemical diversity of the initial hit, leading to analogs with improved antiparasitic activity and selectivity. nih.gov A similar approach was used to screen the ZINC database for potential inhibitors of TRAP1 kinase, a target in cancer, using a pharmacophore model derived from known pyrazole-based inhibitors. mdpi.com
Beyond hit identification, computational tools are crucial for lead optimization. Structure-based design, guided by molecular docking and molecular dynamics (MD) simulations, helps in understanding the binding interactions between a ligand and its target protein. This knowledge allows for the rational design of modifications to improve potency and other pharmacological properties. For instance, computational design was used to optimize a polyimidazole derivative into potent diimidazole analogs that inhibit the PCSK9/LDLR protein-protein interaction, a key target for managing hypercholesterolemia. nih.gov In another study, virtual screening and MD analyses identified a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of Mycobacterium tuberculosis DNA gyrase B. researchgate.net These computational insights provide a detailed understanding of the structural basis for inhibition and guide further optimization efforts. researchgate.net
| Computational Technique | Application | Outcome | Reference |
| Virtual Screening | Exploration of proprietary libraries for imidazo[1,2-a]pyridine analogs. | Rapid expansion of hit chemotype with improved activity and selectivity for leishmaniasis. | nih.gov |
| Pharmacophore Modeling & 3D-QSAR | Design of novel pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors. | Identification of key structural features for activity and development of a predictive QSAR model. | mdpi.com |
| Molecular Docking & MD Simulations | Identification of a pyrrolo[1,2-a]quinazoline derivative against DNA gyrase B. | Elucidation of binding mode and prediction of high binding affinity, guiding further development. | researchgate.net |
| Ligand-Based Similarity Screening | Screening of 2,4,5-trisubstituted imidazole (B134444) derivatives as enzyme inhibitors. | Identification of lead compounds and prediction of ADME properties to guide further derivations. | mdpi.com |
| Computational Design & Optimization | Optimization of a polyimidazole hit into diimidazole analogs against PCSK9. | Discovery of potent derivatives with significantly improved inhibitory activity (IC50 in the nanomolar range). | nih.gov |
Exploration of Unprecedented Reaction Pathways and Novel Functionalization Opportunities
The development of novel synthetic routes and functionalization strategies is essential for accessing new chemical space and creating diverse libraries of pyrrolo[1,2-a]imidazole analogs. Research in this area focuses on creating more efficient and versatile methods to construct and modify the core scaffold.
A variety of synthetic approaches for building the hydrogenated pyrrolo[1,2-a]imidazole ring system have been reviewed, highlighting methods such as the annulation of an imidazole ring to a pyrrole (B145914) precursor and vice versa. nih.gov Specific examples include the indirect oxidation of 2-(pyrrolidin-1-yl)ethylamine and the dehydrogenation of substituted ethylamines to form the 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole ring. nih.gov Cascade reactions, which form multiple bonds in a single operation, are particularly efficient. A one-pot synthesis based on a cascade of [3+2] cycloaddition and oxidative aromatization has been developed for 6,7-dihydro-5H-pyrrolo[1,2-a]-imidazoles. nih.gov
Novel cycloaddition strategies are also being explored. An efficient method for synthesizing functionalized 2,3′-bipyrroles and pyrrolo[1,2-c]imidazoles involves the cycloaddition of acylethynylpyrroles with tosylmethylisocyanide (TosMIC). mdpi.com The choice of base in this reaction system can direct the outcome towards one of two distinct heterocyclic products. mdpi.com Regioselective synthesis has also been achieved through aza-ene additions and cyclic-condensation reactions of heterocyclic ketene (B1206846) aminals with acrylate (B77674) derivatives under catalyst-free conditions. rsc.org
Functionalization of the pre-formed scaffold is another critical area of research. The Marckwald reaction has been used to prepare the core 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole structure, which can then be subjected to further reactions with various electrophiles to introduce new functional groups. tandfonline.comresearchgate.net This allows for the synthesis of previously unknown halogenated and silylated derivatives, which can serve as starting materials for further diversification. tandfonline.com
| Reaction Type | Description | Substrates | Product | Reference |
| Dehydrogenation | Hg(II)–EDTA system promotes intramolecular cyclization. | 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine | 2,5-diphenyl-2,5,6,7-tetrahydro-3Н-pyrrolo[1,2-a]imidazole | nih.gov |
| Cascade Reaction | [3+2] cycloaddition followed by oxidative aromatization. | Phenacyl azides and L-proline | 6,7-dihydro-5H-pyrrolo[1,2-a]-imidazoles | nih.gov |
| Cycloaddition | Reaction of acylethynylpyrroles with TosMIC. | Acylethynylpyrroles, Tosylmethylisocyanide | Functionalized pyrrolo[1,2-c]imidazoles | mdpi.com |
| Aza-ene/Condensation | Regioselective aza-ene addition and cyclic condensation. | Heterocyclic ketene aminals, ethyl 3-benzoylacrylate | Pyrrolo[1,2-a]imidazoles | rsc.org |
| Double Cyclodehydration | Acid-catalyzed reaction of carbaldehydes with diamines. | 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes, o-phenylenediamines | Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids |
Development of High-Throughput Synthesis and Automated Characterization Methodologies for Pyrrolo[1,2-a]imidazole Libraries
To fully capitalize on the potential of the pyrrolo[1,2-a]imidazole scaffold, methods for the rapid synthesis and screening of large numbers of analogs are required. High-throughput synthesis and automated characterization are key enabling technologies for building and analyzing compound libraries efficiently.
Continuous flow synthesis is exceptionally well-suited for automation and library production. A fully automated, two-microreactor continuous flow process has been developed for the synthesis of highly functionalized imidazo[1,2-a] heterocycles. acs.org This system allows for the direct synthesis of a diverse library of amide derivatives from simple starting materials in a single, continuous process, eliminating the need for intermediate workups and purifications that are typical in traditional batch synthesis. acs.org Such automated platforms can significantly accelerate the medicinal chemistry cycle of design, synthesis, and testing.
The principles of combinatorial chemistry, particularly when applied to multicomponent reactions, are also central to high-throughput synthesis. The one-pot, three-component reaction used to produce pyrroloimidazole derivatives is an example of a synthetic strategy that is amenable to a combinatorial approach, where varying the three input components can rapidly generate a library of structurally diverse products. nih.govbenthamscience.com
The integration of combinatorial synthesis with high-content screening systems is a powerful paradigm for accelerating discovery. Once libraries of pyrrolo[1,2-a]imidazole analogs are synthesized, automated characterization techniques, such as high-throughput NMR and mass spectrometry, can be employed to rapidly confirm structures and assess purity before the compounds are submitted for biological screening. This combination of automated synthesis and characterization provides a robust platform for the efficient exploration of the chemical and biological space around the pyrrolo[1,2-a]imidazole core.
| Methodology | Technology | Application | Advantages | Reference |
| Automated Synthesis | Continuous flow microreactor system. | Synthesis of a library of imidazo[1,2-a]pyridine-2-carboxamides. | Rapid, efficient, eliminates intermediate purification, enables library diversification. | acs.org |
| Combinatorial Synthesis | One-pot, three-component reactions. | Generation of a library of pyrroloimidazole derivatives. | High efficiency, straightforward reaction setup, rapid access to diverse structures. | nih.govbenthamscience.com |
| Integrated Discovery | Combinatorial synthesis paired with high-content imaging screening. | Accelerated development of novel functional materials. | Bridges rapid synthesis with immediate functional evaluation in a relevant context. |
Q & A
Q. What are the most common synthetic routes for 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole, and how do their yields compare?
The primary methods include:
- Enzymatic dehydrogenation : Indirect oxidation of 2-(pyrrolidin-1-yl)ethylamine using monoamine oxidase (MAO-N-D5) with flavin adenine dinucleotide (FAD) .
- Hg(II)-EDTA-mediated cyclization : Dehydrogenation of substituted ethylamines (e.g., 1-phenyl-2-(2-phenylpyrrolidin-1-yl)ethylamine) yields 45% for optically pure analogs .
- Intramolecular aza-Wittig cyclization : Achieves 36% yield using ethyl 1-(2-azido-acetyl)-2-oxopyrrolidine-3-carboxylate .
Yields vary due to substrate complexity, catalytic systems, and reaction conditions. For example, enzymatic methods avoid harsh reagents but may lack scalability, while Hg(II)-EDTA systems offer stereocontrol at moderate yields .
Q. How can researchers validate the purity of pyrroloimidazole derivatives post-synthesis?
Methodological approaches include:
- Chromatographic techniques : HPLC or GC-MS to assess purity and identify byproducts.
- Spectroscopic analysis : H/C NMR and IR to confirm structural integrity, particularly for stereoisomers (e.g., 6-aryl-substituted derivatives) .
- X-ray crystallography : For resolving complex stereochemistry, as seen in 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate derivatives .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of pyrroloimidazoles for pharmacological studies?
Key methods include:
- Chiral catalysts : Use of chiral aminoethylpyrrolidine precursors in Hg(II)-EDTA systems to generate optically pure analogs (e.g., 2,5-diphenyl derivatives at 45% yield) .
- Enzymatic resolution : MAO-N-D5 for selective oxidation, enabling access to enantiopure scaffolds .
- Asymmetric cyclocondensation : Employing L-α-aminohydroxamic acids with 4-oxopentanoic acid to synthesize 1-hydroxytetrahydro-5H-pyrrolo[1,2-a]imidazole-2,5(3H)-diones with stereochemical fidelity .
Q. How can multicomponent reactions (MCRs) streamline pyrroloimidazole synthesis?
MCRs reduce step counts and improve atom economy:
- Cyclocondensation : Combining γ-lactams with aminoethyl diethyl acetal under acidic conditions to synthesize 6-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles .
- One-pot annulation : Ethyl 3-(pyrrolidin-1-yl)acrylate reacts with nitrobenzenediazonium salts to form carboxylate derivatives in situ .
These methods are scalable and adaptable to diverse substituents, as demonstrated in patent literature .
Q. How should researchers address contradictory data in pyrroloimidazole reaction yields?
Case study: Discrepancies in annulation yields (e.g., 14% for pyridyl bromo ketone vs. quantitative yields for dimethyl analogs) .
- Variable reactivity : Electron-withdrawing groups (e.g., pyridyl) may hinder cyclization vs. electron-donating groups (e.g., methyl).
- Condition optimization : Heating in DMF with NaCO vs. room-temperature reactions in EtOAc .
Recommend systematic screening of solvents, catalysts, and substituent effects to reconcile yield disparities.
Q. What experimental designs are recommended for evaluating the biological potential of pyrroloimidazoles?
- In vitro assays : Screen for kinase inhibition (e.g., JAK2/STAT3 pathways) using analogs like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol derivatives .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., aryl, trifluoromethyl) to assess impact on bioactivity .
- In silico modeling : Docking studies to predict binding affinities for targets like neurotransmitter receptors or ion channels .
Data Analysis and Mechanistic Insights
Q. How can computational chemistry aid in understanding pyrroloimidazole reactivity?
- DFT calculations : Model transition states for cyclization steps (e.g., aza-Wittig reactions) to identify rate-limiting barriers .
- MD simulations : Study interactions of ionic liquid derivatives (e.g., 6-methylthio analogs) in catalytic systems .
- Pharmacophore mapping : Predict bioactivity of novel derivatives (e.g., anticonvulsant potential of trifluoromethyl-substituted analogs) .
Q. What analytical techniques resolve structural ambiguities in hydrogenated pyrroloimidazoles?
- NOESY NMR : Differentiate diastereomers in 6,7-dihydro derivatives .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas for complex scaffolds like decahydro-benzo[d]pyrroloimidazoles .
- Dynamic kinetic resolution (DKR) : Monitor stereochemical outcomes in real-time for enantioselective syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
